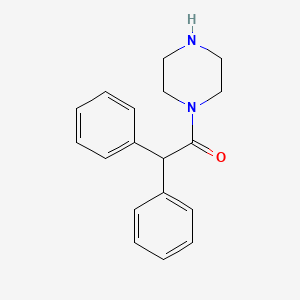2,2-Diphenyl-1-(piperazin-1-yl)ethanone
CAS No.: 435345-44-1
Cat. No.: VC1983555
Molecular Formula: C20H21F3N2O3
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 435345-44-1 |
|---|---|
| Molecular Formula | C20H21F3N2O3 |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | 2,2-diphenyl-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C18H20N2O.C2HF3O2/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;3-2(4,5)1(6)7/h1-10,17,19H,11-14H2;(H,6,7) |
| Standard InChI Key | XTLPASSNHDZTMV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Introduction
Chemical Properties
Structural Characteristics
2,2-Diphenyl-1-(piperazin-1-yl)ethanone features a central carbon atom bonded to two phenyl rings (the diphenyl moiety), which is connected to a piperazine ring through an ethanone (C=O) group. This arrangement results in a three-dimensional structure with specific spatial orientations that influence its chemical behavior and reactivity .
The presence of the tertiary carbon connecting the two phenyl rings creates a tetrahedral geometry at this position. The carbonyl group forms an amide bond with one of the nitrogen atoms in the piperazine ring, while the second nitrogen remains unsubstituted, providing a potential site for further functionalization .
Physical and Chemical Properties
Table 1 below summarizes the key physical and chemical properties of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone:
The compound's relatively high boiling point indicates significant intermolecular forces, likely due to the presence of the amide bond and aromatic rings. The LogP value suggests moderate lipophilicity, which could be advantageous for cell membrane permeability in biological systems .
Spectroscopic and Structural Data
The structural representation of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone can be encoded using the following notations:
-
InChI: InChI=1S/C18H20N2O/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2
These notations provide standardized representations of the compound's structure that can be utilized in chemical databases and computational chemistry applications.
Synthesis Methods
General Synthetic Routes
The synthesis of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone typically involves the formation of an amide bond between a diphenylacetic acid derivative and piperazine. Several synthetic approaches can be considered based on common organic chemistry principles and methods utilized for similar compounds .
Chemical Reactions
Reactivity Profile
2,2-Diphenyl-1-(piperazin-1-yl)ethanone can participate in various chemical reactions due to its functional groups:
-
N-alkylation: The secondary amine of the piperazine ring can undergo alkylation with alkyl halides, as evidenced by derivatives like 2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride.
-
Oxidation: The diphenylmethine carbon is susceptible to oxidation reactions under appropriate conditions.
-
Reduction: The carbonyl group can be reduced to form the corresponding alcohol derivative.
-
Complexation: The nitrogen atoms can act as ligands in metal coordination chemistry .
Derivative Formation
Several derivatives of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone have been synthesized by modifying the piperazine ring. For example:
-
N-alkylation with 3-thiophenemethyl group produces 2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride (CAS: 1351649-07-4).
-
Introduction of a 2-pyrimidinyl group at the piperazine nitrogen yields 2,2-diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone (C22H22N4O) .
These modifications can significantly alter the compound's physicochemical and biological properties, highlighting its versatility as a scaffold for developing diverse chemical entities.
Applications and Uses
Research Applications
2,2-Diphenyl-1-(piperazin-1-yl)ethanone has several potential applications in scientific research:
-
Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules and derivatives .
-
Pharmaceutical Research: Its inclusion in screening libraries suggests relevance to drug discovery efforts . The compound is listed in the "300k Representative Compounds Library" utilizing the Bemis-Murcko Clustering Algorithm, indicating its structural significance in chemical space exploration .
-
Structure-Activity Relationship Studies: The compound provides a template for deriving related structures with enhanced properties for specific applications .
Biological and Pharmacological Properties
Pharmacological Considerations
The pharmacological potential of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone and its derivatives may be attributed to several factors:
-
Receptor Interactions: The piperazine moiety can interact with various receptors, including histamine receptors, serotonin receptors, and dopamine receptors .
-
Enzyme Inhibition: Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase .
-
Antioxidant Properties: Some related compounds exhibit free radical scavenging activities, which may contribute to their neuroprotective effects .
It's important to note that these properties may vary significantly between the parent compound and its derivatives due to structural modifications that can alter pharmacokinetic and pharmacodynamic profiles.
Comparative Analysis
Similar Compounds
Several compounds share structural similarities with 2,2-Diphenyl-1-(piperazin-1-yl)ethanone, including:
-
2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride (CAS: 1351649-07-4)
-
2,2-diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone (CAS: Y204-2490)
-
1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone
-
[2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride
Table 2 compares key properties of these related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 2,2-Diphenyl-1-(piperazin-1-yl)ethanone | C18H20N2O | 280.36 | Parent compound |
| 2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride | C23H25ClN2OS | 412.98 | Thiophen-3-ylmethyl group on piperazine and HCl salt form |
| 2,2-diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone | C22H22N4O | 358.44 | Pyrimidinyl group on piperazine |
| 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone | Varies | Not specified | Chlorophenyl and imidazolyl groups |
| [2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride | C21H26N2O3·2HCl | 427.36 | Ethoxy acetic acid group and dihydrochloride salt |
Structural Uniqueness
2,2-Diphenyl-1-(piperazin-1-yl)ethanone is distinguished by its specific arrangement of functional groups. The unsubstituted piperazine ring, coupled with the diphenyl ethanone moiety, creates a unique chemical entity with distinct properties compared to its analogues .
This structural uniqueness contributes to its potential as a scaffold for derivatization, allowing for modification at multiple sites to tune physical, chemical, and biological properties. The secondary amine of the piperazine ring provides a versatile point for further functionalization, as evidenced by the variety of derivatives that have been synthesized and studied .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume